ethyl 2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]acetate
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Overview
Description
ethyl 2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a fluorophenyl group, which contributes to its unique chemical properties. It is commonly used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(3-fluorophenylamino)-3,5-thiazolyl)acetate typically involves the reaction of 3-fluoroaniline with a thiazole derivative under specific conditions. One common method includes the use of ethyl bromoacetate as a starting material, which undergoes nucleophilic substitution with 3-fluoroaniline to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(4-(3-fluorophenylamino)-3,5-thiazolyl)acetate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(3-fluorophenylamino)-3,5-thiazolyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Ethyl 2-(4-(3-fluorophenylamino)-3,5-thiazolyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(3-fluorophenylamino)-3,5-thiazolyl)acetate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the thiazole ring contributes to its overall stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Ethyl 2-(4-(3-fluorophenylamino)-3,5-thiazolyl)acetate can be compared with other thiazole derivatives such as:
Ethyl 2-(4-(3-chlorophenylamino)-3,5-thiazolyl)acetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-(4-(3-bromophenylamino)-3,5-thiazolyl)acetate: Contains a bromine atom, which may alter its reactivity and biological activity.
Ethyl 2-(4-(3-methylphenylamino)-3,5-thiazolyl)acetate: Features a methyl group, affecting its steric and electronic properties.
The uniqueness of Ethyl 2-(4-(3-fluorophenylamino)-3,5-thiazolyl)acetate lies in the presence of the fluorine atom, which can significantly influence its chemical behavior and biological interactions.
Properties
IUPAC Name |
ethyl 2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-4-9(14)6-10/h3-6,8H,2,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUYXFZUWMVCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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